molecular formula C6H5BrO3 B040367 Methyl 5-bromofuran-2-carboxylate CAS No. 2527-99-3

Methyl 5-bromofuran-2-carboxylate

Cat. No.: B040367
CAS No.: 2527-99-3
M. Wt: 205.01 g/mol
InChI Key: FBPIDMAELBIRLE-UHFFFAOYSA-N
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Description

Methyl 5-bromofuran-2-carboxylate (CAS 2527-99-3) is a halogenated furan derivative with the molecular formula C₆H₅BrO₃ and a molecular weight of 205.006 g/mol . It is a white to off-white solid with a melting point of 64–68°C, a boiling point of 226.3°C at 760 mmHg, and a density of 1.623 g/cm³ . The compound is sparingly soluble in water and exhibits moderate lipophilicity (LogP = 1.828) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromofuran-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl furan-2-carboxylate using bromine in the presence of a catalyst . The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Reaction Mechanisms

The compound can be synthesized through methods such as bromination of methyl furan-2-carboxylate. It participates in several types of reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with nucleophiles like amines or thiols.
  • Oxidation Reactions : The furan ring can be oxidized to yield furan-2,5-dicarboxylic acid derivatives.
  • Reduction Reactions : The ester group can be reduced to form corresponding alcohols.

These reactions make methyl 5-bromofuran-2-carboxylate a versatile building block in organic synthesis .

Organic Synthesis

This compound is widely used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective functionalization, which is crucial in developing new compounds with desired biological activities .

Medicinal Chemistry

The compound plays a significant role in drug development, particularly in synthesizing enzyme inhibitors and receptor modulators. For instance, it has been utilized in the synthesis of immunomodulatory imide drugs through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, demonstrating its importance in creating pharmaceutically relevant structures .

Material Science

In industrial applications, this compound is employed in producing specialty chemicals and materials such as polymers and resins. Its reactivity makes it suitable for creating materials with specific properties tailored for various applications .

Case Study 1: Drug Development

In a study focused on enhancing the Suzuki-Miyaura coupling reaction for synthesizing glutarimide-containing compounds, researchers replaced traditional alkali bases with fluoride sources to improve yields while preserving sensitive stereocenters. This compound was integral to this process, highlighting its utility in developing complex pharmaceuticals .

Case Study 2: Agrochemical Synthesis

This compound has been used as a precursor for synthesizing agrochemicals that exhibit herbicidal properties. Its ability to undergo various chemical transformations allows chemists to design compounds that target specific pathways in plants .

Comparison with Similar Compounds

Below is a systematic comparison of methyl 5-bromofuran-2-carboxylate with structurally related compounds, focusing on synthesis, reactivity, and applications.

Structural Analogs: Bromofuran Carboxylates

Table 1: Key Bromofuran Carboxylates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
Methyl 4-bromofuran-2-carboxylate 58235-80-6 C₆H₅BrO₃ 205.006 Br at position 4 Limited reports; used in niche syntheses
Ethyl 5-bromofuran-2-carboxylate 6132-37-2 C₇H₇BrO₃ 219.033 Ethyl ester Intermediate for carbonylation reactions
tert-Butyl 5-bromofuran-2-carboxylate 59862-83-8 C₁₀H₁₃BrO₃ 261.113 tert-Butyl ester Enhanced steric bulk for selective coupling
Dimethyl furan-2,5-dicarboxylate 4282-32-0 C₈H₈O₅ 184.15 Dual ester groups Polymer precursor; symmetric reactivity

Key Observations:

  • Substituent Position : Methyl 4-bromofuran-2-carboxylate (Br at position 4) exhibits distinct electronic effects compared to the 5-bromo isomer, altering reactivity in cross-coupling reactions .
  • Ester Group : Ethyl and tert-butyl esters offer improved solubility in organic solvents, facilitating reactions under mild conditions. For example, ethyl 5-bromofuran-2-carboxylate undergoes efficient cobalt-catalyzed cross-coupling with benzylic zinc reagents .
  • Steric Effects : The tert-butyl group in tert-butyl 5-bromofuran-2-carboxylate hinders undesired side reactions, making it advantageous for selective functionalization .

Halogenated Heterocyclic Derivatives

Table 2: Halogenated Heterocycles with Similar Reactivity

Compound Name CAS Number Molecular Formula Key Structural Features Applications References
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate 1187828-95-0 C₁₀H₉BrO₃ Benzofuran core with Br substitution Pharmacological intermediates
Cyanomethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate 735340-99-5 C₁₂H₈BrNO₃ Benzofuran with cyano and methyl groups Antimicrobial agent development
Methyl 5-(chloromethyl)furan-2-carboxylate N/A C₇H₇ClO₃ Chloromethyl substituent Precursor for polymerizable monomers

Key Observations:

  • Benzofuran Derivatives : Compounds like methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate exhibit enhanced aromaticity and planarity compared to furans, improving binding affinity in biological targets .
  • Functional Group Diversity : The chloromethyl group in methyl 5-(chloromethyl)furan-2-carboxylate allows for nucleophilic substitution, enabling diverse derivatization .

Biological Activity

Methyl 5-bromofuran-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a bromine atom and a carboxylate group, which contributes to its unique reactivity and potential biological interactions. The presence of the bromine atom enhances the compound's electrophilicity, making it a suitable candidate for various chemical transformations and biological applications.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including antimicrobial, anticancer, and enzyme inhibition studies. However, comprehensive data on its specific mechanisms of action remain limited.

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. It is believed to exert its effects by inhibiting the activity of specific enzymes or disrupting cellular processes in various bacterial strains. For instance, research indicates that compounds derived from furan carboxylic acids exhibit significant activity against mycobacterial species, suggesting potential applications in treating tuberculosis .

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound indicate that it may influence cancer cell proliferation and apoptosis. Studies have suggested that furan derivatives can interact with cellular targets involved in cancer progression, although detailed mechanisms are still under investigation .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological responses. Molecular docking studies have indicated potential binding affinities to proteins like cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study investigating the interaction between furan derivatives and MbtI (an enzyme in Mycobacterium tuberculosis) found that this compound could serve as a lead compound for developing new antitubercular agents. The study highlighted the importance of structural modifications to enhance binding affinity .
  • Anticancer Research : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes critical for bacterial survival. This inhibition may disrupt metabolic pathways essential for pathogen growth, making it a candidate for antibiotic development .

Data Summary Table

Biological Activity Target Effect Reference
AntimicrobialMycobacterium tuberculosisInhibition of enzyme activity
AnticancerCancer cell linesInduction of apoptosis
Enzyme inhibitionVarious bacterial enzymesDisruption of metabolic pathways

Q & A

Basic Research Questions

Q. What are the key physical properties and spectroscopic data used to identify Methyl 5-bromofuran-2-carboxylate?

this compound (CAS 2527-99-3) is characterized by:

  • Molecular weight : 205.01 g/mol
  • Melting point : 62–65°C
  • Boiling point : 226.3°C at 760 mmHg
  • Density : 1.623 g/cm³
    Key spectroscopic identifiers include IR (C=O stretch at ~1700 cm⁻¹) and NMR (¹H NMR: δ 7.15 ppm for furan C3-H, δ 3.90 ppm for methyl ester). Purity assessment via HPLC or GC-MS is recommended, with Rf values from TLC in ethyl acetate/hexane (1:4) .

Q. What safety protocols should be followed when handling this compound?

  • Hazards : Irritant to eyes, skin, and respiratory system (R36/37/38) .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or direct contact.
  • Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis. Monitor for discoloration or decomposition .

Q. In what synthetic reactions is this compound commonly employed?

It is widely used as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce furan moieties into complex molecules. It also serves as a precursor for decarboxylative functionalization to synthesize methoxyfurans .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

Methodological considerations :

  • Catalyst : Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%) .
  • Solvent : Dry 1,4-dioxane (0.1 M concentration) under nitrogen .
  • Base : 2M Na₂CO₃ (2 equiv) for efficient transmetalation .
  • Temperature : 90°C for 5–24 hours, monitored by TLC (hexane/EtOAc 4:1) .
    Troubleshooting :
  • Low yields may arise from moisture-sensitive catalysts. Ensure anhydrous conditions.
  • Byproducts (e.g., homocoupling) can be minimized by adjusting boronic acid stoichiometry (1.3 equiv) .

Q. What mechanistic insights explain the challenges in nucleophilic substitution of this compound?

Direct nucleophilic substitution at the 5-bromo position is hindered by the electron-withdrawing ester group, which deactivates the furan ring. Decarboxylation strategies overcome this:

Ester hydrolysis : Convert the methyl ester to 5-bromofuroic acid using NaOH/EtOH (reflux, 5 hours) .

Decarboxylation : Heat the acid to 100°C to remove CO₂, yielding 5-bromofuran.

Substitution : React with nucleophiles (e.g., methoxide) to form 5-methoxyfuran .

Q. How can researchers resolve contradictions in yields when varying catalysts in Pd-mediated couplings?

Case study :

  • Catalyst A (Pd(PPh₃)₄) : Higher yields (80–85%) in arylboronic acid couplings but slower kinetics.
  • Catalyst B (PdCl₂(dppf)) : Faster reactions but lower yields (60–70%) due to ligand dissociation .
    Analytical approach :
  • Monitor reaction progress with LC-MS to detect intermediates.
  • Use X-ray crystallography or DFT calculations to study catalyst-substrate interactions.
  • Optimize ligand choice (e.g., bulky ligands for steric protection) .

Properties

IUPAC Name

methyl 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPIDMAELBIRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344805
Record name Methyl 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-99-3
Record name Methyl 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromofuran-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Boron trifluoride methanol (6.3 ml, 7.6 g) was added to a stirred solution of 5-bromofuran-2-carboxylic acid (10 g) in methanol (90 ml) and heated under reflux under nitrogen for 5 hours. More boron trifluoride methanol (5 ml) was added and the mixture heated under reflux for 5 hours, allowed to cool to room temperature and stand for 10 hours before the solvent was removed in vacuo and the residue poured into saturated sodium hydrogen carbonate solution (300 ml) and extracted with ethyl acetate (3×200 ml). The extract was washed with saturated sodium hydrogen carbonate solution (2×100 ml), dried over MgSO4, and the solvent removed in vacuo to give methyl 5-bromofuran-2-carboxylate, m.p. 62° C.
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6.3 mL
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10 g
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90 mL
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5 mL
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Synthesis routes and methods II

Procedure details

5-Bromo-furan-2-carboxylic acid (2 g, 10.5 mmol) was esterified with MeOH using Method B to give the title compound.
Quantity
2 g
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Synthesis routes and methods III

Procedure details

To a slurry of 15.00 g (0.0785 mol) of 5-bromofuranoic acid in 500 ml of methylene chloride, was added 12.73 g (0.0785 mol) of N,N-carbonyldiimidazole. After reacting at room temperature overnight, 6.4 ml (0.157 mol) of methanol was added and the resultant mixture was stirred for approximately one hour and then washed sequentially with a 0.5M sodium hydroxide solution (twice) and a 1M hydrochloric acid solution. The organic portion was dried over sodium sulfate, filtered and then concentrated in vacuo to provide a residue. This residue was slurried in pentane to provide a white solid.
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15 g
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12.73 g
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500 mL
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6.4 mL
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resultant mixture
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 5-bromofuran-2-carboxylate
Methyl 5-bromofuran-2-carboxylate
Methyl 5-bromofuran-2-carboxylate
Methyl 5-bromofuran-2-carboxylate
Methyl 5-bromofuran-2-carboxylate
Methyl 5-bromofuran-2-carboxylate

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